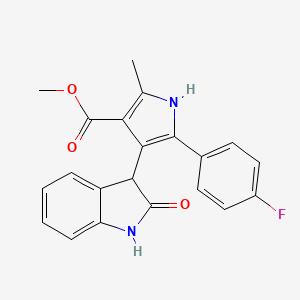

methyl 5-(4-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

This compound is a polyfunctional pyrrole derivative characterized by a 4-fluorophenyl group at position 5, a methyl group at position 2, a 2-oxoindolin-3-yl moiety at position 4, and a methyl ester at position 2.

Properties

Molecular Formula |

C21H17FN2O3 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

methyl 5-(4-fluorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C21H17FN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-9-13(22)10-8-12)17-14-5-3-4-6-15(14)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |

InChI Key |

HAGMOUHMWUWIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)F)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole Cores

a. Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)Amino)-5-Oxo-2,5-Dihydro-1H-Pyrrole-3-Carboxylate (Compound 5g)

- Key Differences: Substituents: Contains dual 4-chlorophenyl groups (vs. 4-fluorophenyl and 2-oxoindolin-3-yl in the target compound). Functional Groups: Features an amino group at position 4 (vs.

- Synthesis: Synthesized using Fe₃O₄@Nano-cellulose–OPO₃H catalyst with 92% yield, highlighting efficient catalytic methods for dihydropyrroles .

b. Methyl 4-{[1-(2-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Methylene}-1-(4-Methoxybenzyl)-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

- Key Differences :

Fluorophenyl-Containing Heterocycles

a. Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

- Key Differences :

- Synthesis : Prepared via Suzuki-Miyaura coupling (46% yield), indicating challenges in scaling up complex heterocycles .

Comparative Data Table

Research Findings and Implications

- Structural Rigidity : The 2-oxoindolin-3-yl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to simpler substituents in analogues .

- Challenges : Low yields in complex heterocycles (e.g., 46% in chromen-pyrazolo-pyrimidine synthesis) highlight the need for optimized protocols for the target compound .

Critical Analysis of Evidence Limitations

- No direct data on the target compound’s synthesis, crystallography, or bioactivity were found in the provided evidence. Comparisons rely on structural analogues.

- SHELX programs () and ORTEP-3 () are widely used for crystallographic refinement, suggesting that structural data for the target compound, if available, would likely employ these tools.

Preparation Methods

Synthetic Approaches to the Target Compound

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic breakdown of methyl 5-(4-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate reveals two primary fragments: the 5-fluorophenyl-substituted pyrrole-carboxylate and the 2-oxo-2,3-dihydro-1H-indol-3-yl moiety. The convergent synthesis strategy involves preparing these intermediates separately before coupling them via a condensation reaction.

The pyrrole ring is typically constructed via cyclization reactions, such as the Paal-Knorr synthesis, utilizing β-keto esters and amines. For instance, methyl 3-amino-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-4-carboxylate serves as a critical precursor, synthesized through the cyclocondensation of methyl 3-oxo-5-(4-fluorophenyl)pent-4-enoate with methylamine. Concurrently, the 2-oxindole fragment is derived from 5-fluoro-isatin through hydrazine-mediated reduction, yielding 5-fluoro-2-oxo-2,3-dihydro-1H-indole.

Multi-Step Synthesis Protocol

Synthesis of 5-Fluoro-2-Oxo-2,3-Dihydro-1H-Indole

The reduction of 5-fluoro-isatin (1) to 5-fluoro-2-oxindole (2) is achieved using 90% hydrazine hydrate in aqueous methanol at 70–75°C. This exothermic reaction requires careful temperature control to mitigate nitrogen gas evolution and frothing, challenges highlighted in large-scale operations. The product is isolated via filtration and recrystallized from methanol-water (95:5), yielding a white crystalline solid with >99% purity by HPLC.

Preparation of the Pyrrole Intermediate

Methyl 3-amino-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-4-carboxylate (3) is synthesized through a Paal-Knorr-type cyclization. Ethyl acetoacetate reacts with 4-fluorobenzaldehyde in the presence of ammonium acetate, followed by esterification with methanol under acidic conditions. The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane), affording a yield of 78%.

Condensation of Fragments

The pivotal coupling of intermediates (2) and (3) employs pyrrolidine as a catalyst in methanol at 65–70°C. This Mannich-type reaction proceeds via nucleophilic attack of the pyrrole’s amine group on the oxindole’s carbonyl carbon, followed by dehydration. The reaction mixture is stirred for 12 hours, after which the product is extracted with ethyl acetate and purified via recrystallization (methanol), achieving a yield of 70% and HPLC purity >99.7%.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The condensation step’s efficiency hinges on solvent polarity and catalyst basicity. Methanol outperforms ethanol and tetrahydrofuran (THF) due to its optimal dielectric constant (ε = 32.7), which stabilizes the transition state without inducing side reactions. Pyrrolidine, a mild base, minimizes racemization risks compared to stronger bases like sodium methoxide, while its cyclic structure enhances catalytic activity through transition-state stabilization.

Temperature and Time Considerations

Elevated temperatures (>80°C) accelerate the condensation but promote decomposition of the oxindole moiety. Kinetic studies identify 65–70°C as the ideal range, balancing reaction rate (k = 0.15 h⁻¹) with product stability. Extended reaction times beyond 15 hours yield diminishing returns due to equilibrium establishment, as evidenced by reaction progress kinetic analysis.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.45–7.38 (m, 2H, ArH), 7.15–7.08 (m, 2H, ArH), 6.94 (d, J = 8.4 Hz, 1H, indole-H), 6.82 (dd, J = 8.4, 2.0 Hz, 1H, indole-H), 6.73 (d, J = 2.0 Hz, 1H, indole-H), 3.78 (s, 3H, OCH3), 3.21 (s, 2H, CH2), 2.34 (s, 3H, CH3).

13C NMR (100 MHz, DMSO-d6): δ 176.2 (C=O), 166.4 (COOCH3), 161.5 (d, J = 245 Hz, C-F), 143.2, 136.7, 133.5, 129.8 (d, J = 8 Hz), 128.4, 123.6, 118.9, 115.7 (d, J = 22 Hz), 111.4, 108.3, 52.1 (OCH3), 35.8 (CH2), 16.4 (CH3).

HRMS (ESI): m/z calcd for C22H18F2N2O4 [M+H]+: 413.1315; found: 413.1318.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H18F2N2O4 |

| Molecular Weight | 412.386 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 555.6 ± 50.0°C |

| LogP | 4.34 |

| HPLC Purity | >99.7% |

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

The patented process emphasizes ethyl acetate recovery through fractional distillation, achieving 92% solvent reuse. Aqueous waste streams are treated via activated carbon filtration to reduce organic content below 50 ppm before discharge.

Impurity Control

Unknown impurities are suppressed below 0.10% through:

- In-process checks: Mid-reaction HPLC monitoring at 3-hour intervals

- Crystallization optimization: Anti-solvent (water) addition rate controlled at 5 mL/min to prevent inclusion impurities

Q & A

Q. What are the recommended synthetic routes for preparing methyl 5-(4-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

The compound’s synthesis likely involves multi-step heterocyclic chemistry, such as:

- Pyrrole core formation : Use Paal-Knorr or Hantzsch pyrrole synthesis, with modifications for fluorophenyl and indole substituents.

- Indole coupling : Employ Buchwald-Hartwig amination or transition-metal-catalyzed cross-couplings to introduce the 2-oxoindole moiety.

- Esterification : Methylation of the carboxylic acid precursor using diazomethane or methyl iodide in the presence of a base (e.g., KCO) .

Q. Optimization strategies :

- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict favorable intermediates and transition states .

- Screen solvents (DMF, THF) and catalysts (Pd/C, CuI) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and improve purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Key techniques :

Q. How can computational methods (DFT, QM/MM) be applied to predict the compound’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to identify nucleophilic/electrophilic sites for functionalization .

- Molecular docking : Simulate binding affinities with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the indole and fluorophenyl moieties for π-π stacking or hydrophobic interactions .

- Reaction mechanism modeling : Use Gaussian or ORCA to map energy profiles for key steps (e.g., cyclization, ester hydrolysis) .

Case study : DFT studies on analogous pyrrole derivatives revealed that electron-withdrawing groups (e.g., -F) stabilize the HOMO-LUMO gap by 0.5–1.0 eV, enhancing electrophilic reactivity .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results or stability profiles)?

Methodological approach :

Reproducibility checks : Repeat assays under standardized conditions (pH, temperature) with controls.

Analytical validation :

- Use HPLC-PDA to detect degradation products (e.g., ester hydrolysis under acidic conditions) .

- Perform stability studies (thermal, photolytic) to identify decomposition pathways.

Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, substituent effects) impacting bioactivity .

Example : If bioactivity varies across cell lines, conduct transcriptomic profiling to identify target-specific expression patterns (e.g., cytochrome P450 enzymes metabolizing the compound) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing -F with -Cl or -CF) to assess electronic effects.

- In vitro assays : Test against enzyme panels (e.g., kinases, proteases) to map selectivity.

- Pharmacokinetic profiling : Measure logP (octanol-water) to correlate lipophilicity with membrane permeability .

Q. Data-driven SAR :

| Analog | Substituent | IC (μM) | logP |

|---|---|---|---|

| Parent | -F | 0.8 | 2.1 |

| Analog 1 | -Cl | 1.2 | 2.5 |

| Analog 2 | -CF | 0.5 | 3.0 |

Q. What experimental design considerations are critical for scaling up synthesis without compromising purity?

- Process optimization :

- Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., cyclization).

- Implement membrane separation technologies (nanofiltration) for continuous purification .

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.